molecular formula C19H19N3O2S2 B2718629 N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-22-5

N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2718629
CAS RN: 864922-22-5
M. Wt: 385.5
InChI Key: SBZLKXNSCFCCQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazol ring, for example, would contribute to the compound’s rigidity and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The thiadiazol ring might make the compound more reactive towards certain reagents. The presence of the methoxy group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazol ring could influence its solubility, stability, and melting point .

Scientific Research Applications

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include structures related to the specified compound, focuses on their application as glutaminase inhibitors. These inhibitors show potential in cancer treatment by attenuating the growth of human lymphoma cells in vitro and in mouse models. This investigation into BPTES analogs highlights the therapeutic potential of inhibiting glutaminase for cancer therapy, with certain analogs showing improved solubility and potency compared to BPTES (Shukla et al., 2012).

Antimicrobial and Antioxidant Properties

Another area of research involves the synthesis and evaluation of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives for their antimicrobial and antioxidant properties. These compounds exhibit significant efficacy against various microbial strains and demonstrate potential as antioxidants, indicating a broad spectrum of application in managing oxidative stress and microbial infections (Al-Khazragie et al., 2022).

Anticancer Activities

Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential anticancer agents have been explored. These compounds are designed to assess their anticancer activities, showing promise against various cancer cell lines. This research underscores the potential of thiadiazole derivatives in developing new anticancer treatments (Çevik et al., 2020).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the compound's role in the synthesis of intermediates for antimalarial drugs. This research highlights the application of biocatalysis in achieving selective acetylation, important for pharmaceutical synthesis (Magadum & Yadav, 2018).

Antimicrobial Activity

Imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and evaluated for their antimicrobial activity. These compounds, including structures akin to the specified chemical, demonstrate moderate activity against various bacteria and fungi, suggesting potential use in combating microbial infections (Vinusha et al., 2015).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive or unstable, it could pose a risk of explosion or fire. It’s also important to consider potential health hazards, such as toxicity or carcinogenicity .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies could explore its synthesis, properties, and potential applications. If it’s intended to be a drug, future research could focus on its biological activity, mechanism of action, and potential therapeutic benefits .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-13-4-8-15(9-5-13)20-17(23)12-25-19-21-18(22-26-19)14-6-10-16(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZLKXNSCFCCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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